Product packaging for Capryloyl sarcosine(Cat. No.:CAS No. 2421-32-1)

Capryloyl sarcosine

Cat. No.: B12702998
CAS No.: 2421-32-1
M. Wt: 215.29 g/mol
InChI Key: ZSVCWNGWNORSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capryloyl sarcosine is a specialty ingredient synthesized from sarcosine, an amino acid derivative, and caprylic acid, a fatty acid often sourced from coconut or palm kernel oil . This combination results in a mild, amphiphilic molecule that functions as an effective surfactant, making it a valuable component in cosmetic and personal care research . Its primary research applications leverage its dual functionality as an anti-sebum agent and a mild preservative . As an anti-sebum agent, this compound helps regulate excess oil on the skin and scalp, which is a key area of investigation for formulations targeting oily or acne-prone skin types . Its antimicrobial activity also contributes to product stability by slowing microbial growth in formulations, potentially reducing the required levels of other preservatives . The compound is characterized by its oil-compatible and water-dispersible nature, allowing it to operate at the oil-water interface in emulsions and cleansers . With a low comedogenic rating, it is generally suitable for studies focused on non-pore-clogging and skin-compatible formulations . The global market for related ingredients, such as capryloyl glycine, shows steady growth, underscoring the industry's interest in multifunctional, naturally derived actives for skincare and cosmetic applications . This product is provided for research and development purposes only and is not intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B12702998 Capryloyl sarcosine CAS No. 2421-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2421-32-1

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-[methyl(octanoyl)amino]acetic acid

InChI

InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12(2)9-11(14)15/h3-9H2,1-2H3,(H,14,15)

InChI Key

ZSVCWNGWNORSJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)CC(=O)O

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Strategies for Capryloyl Sarcosine

Methodological Approaches to Capryloyl Sarcosine (B1681465) Synthesis

The synthesis of capryloyl sarcosine, a compound formed from the condensation of sarcosine and caprylic acid, is accomplished through various chemical strategies. ontosight.ai These methods are designed to efficiently create the amide bond that characterizes this N-acyl amino acid.

One-Pot Synthetic Procedures for N-Acyl Sarcosines

One-pot synthesis offers an efficient alternative for producing N-acyl sarcosines. This approach streamlines the process by performing multiple reaction steps in a single reactor without isolating intermediates. A patent describes a one-pot process for synthesizing a mixture of N-acyl sarcosines, including N-capryloyl sarcosine and N-undecylenoyl sarcosine. google.com This method also utilizes the Schotten-Baumann reaction, reacting a mixture of fatty acid chlorides with sarcosine. google.com The resulting N-acyl sarcosines are then easily separated from the aqueous mixture due to their liquid nature and inability to retain water. google.com

Multicomponent reactions, such as the Ugi reaction, also represent a powerful strategy for one-pot synthesis of N-acyl amino acid derivatives. researchgate.net While not specifically detailed for this compound in the provided context, these reactions are known for their efficiency in creating complex molecules from simple starting materials in a single step. Further research into applying such methods for this compound could be a promising area.

Scalable Synthesis and Process Optimization Considerations

For industrial applications, the scalability of the synthesis process is a critical factor. The ease of phase separation of acyl sarcosines from the aqueous reaction mixture is a significant advantage in large-scale production, as it simplifies the purification process and avoids the need for drying operations that are often required for solid products. google.com This liquid nature also mitigates issues associated with handling solids, such as filtration and dust-explosion hazards. google.com

Process optimization for scalable synthesis often involves adjusting reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For instance, a patent related to the synthesis of N-cocoyl sarcosinates highlights the importance of the molar ratio between the reactants to control foaming and product yield. google.com While this example pertains to a different N-acyl sarcosinate, the principles of optimizing reactant ratios are directly applicable to the scalable synthesis of this compound.

Synthesis and Structural Characterization of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Targeted Structural Modifications and Their Synthetic Pathways

Targeted structural modifications of this compound can involve altering the fatty acid chain or modifying the sarcosine moiety. For example, a patent describes the co-synthesis of N-capryloyl sarcosine and N-undecylenoyl sarcosine, demonstrating the feasibility of creating mixtures of N-acyl sarcosines with different chain lengths. google.com

The synthesis of more complex derivatives can be achieved through various organic reactions. For instance, the synthesis of organotin complexes with sarcosine involves the reaction of sarcosine with organotin(IV) halides. researchgate.net While not a direct modification of this compound, this illustrates how the sarcosine backbone can be functionalized to create novel metal-containing derivatives. The structural characterization of these new compounds is crucial and is typically performed using techniques such as elemental analysis, FT-IR, and multinuclear NMR spectroscopy. researchgate.netmdpi.com

Chemo-Enzymatic Synthesis Approaches for this compound Derivatives

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. This approach can be particularly useful for synthesizing derivatives of this compound with high regio- and stereo-selectivity. nih.gov

For example, a two-step chemo-enzymatic method has been described for the synthesis of oxygenated derivatives of propenylbenzenes. frontiersin.orgnih.gov This process involves an initial lipase-catalyzed epoxidation followed by microbial oxidation. frontiersin.orgnih.gov While this specific example does not involve this compound, the principles can be adapted. A potential chemo-enzymatic route to a this compound derivative could involve the enzymatic modification of the caprylic acid chain before or after its condensation with sarcosine.

Integration of Green Chemistry Principles in this compound Synthesis

The traditional synthesis of N-acyl amino acids, including this compound, often involves the Schotten-Baumann reaction. This method utilizes long-chain acyl chlorides reacting with amino acids in the presence of a base in an aqueous medium. google.com While effective, this process can generate significant inorganic salt waste and may involve solvents that are not environmentally benign. mlsu.ac.innih.gov The integration of green chemistry principles aims to address these drawbacks through several key strategies.

A primary focus of green chemistry is the use of renewable feedstocks. wordpress.comnovomof.com For this compound, this involves sourcing the capryloyl group from fatty acids derived from renewable vegetable oils or even waste cooking oils. transparencymarketresearch.comgoogleapis.com The sarcosine component can also be synthesized from renewable starting materials. google.com This shift from petrochemical-based feedstocks to biomass-derived alternatives significantly reduces the carbon footprint and reliance on depleting resources. wordpress.com

Another core principle is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. libretexts.orgacs.org Research is ongoing to develop catalytic methods that improve the atom economy of this compound synthesis. sekisuidiagnostics.comnih.gov Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled, reducing waste. acs.orgwarnerbabcock.com For instance, enzyme-catalyzed synthesis using immobilized lipases and proteases presents a promising green alternative. transparencymarketresearch.com Enzymes are highly specific, often eliminating the need for protecting groups and reducing the number of reaction steps, which in turn minimizes waste. acs.org

The choice of solvent is another critical aspect. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. mlsu.ac.inwarnerbabcock.com Research into solid-phase synthesis or reactions in aqueous media at ambient temperature and pressure is being explored to reduce energy consumption and avoid the use of volatile organic compounds. mlsu.ac.innih.gov

Furthermore, the principle of designing for degradation is inherent to this compound, as it is known to be biodegradable. googleapis.com This ensures that the compound does not persist in the environment after its intended use.

The table below summarizes some of the key green chemistry principles and their application in the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Renewable Feedstocks Sourcing caprylic acid from vegetable oils and sarcosine from bio-based precursors. transparencymarketresearch.comgoogleapis.comgoogle.com
Atom Economy Development of catalytic methods to maximize the incorporation of starting materials into the final product. nih.govacs.org
Catalysis Employing enzymes (lipases, proteases) to increase reaction efficiency and reduce waste. transparencymarketresearch.comorganic-chemistry.org
Safer Solvents and Auxiliaries Utilizing water as a solvent or developing solvent-free reaction conditions. mlsu.ac.innih.gov
Design for Energy Efficiency Conducting synthesis at ambient temperature and pressure to minimize energy requirements. mlsu.ac.inacs.org
Reduce Derivatives Using specific enzymes to avoid the need for protecting groups, thereby simplifying the synthesis and reducing waste. acs.org
Design for Degradation The inherent biodegradability of the final product ensures it does not persist in the environment. googleapis.com

By integrating these principles, the chemical industry is moving towards a more sustainable and environmentally responsible production of this compound.

Interfacial and Colloidal Science of Capryloyl Sarcosine Systems

Surface Activity and Interfacial Tension Studies

Capryloyl sarcosine (B1681465), an N-acyl amino acid surfactant, demonstrates significant surface activity, a characteristic that is central to its function in various applications. This activity arises from its amphiphilic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic headgroup. The efficiency and effectiveness of this surfactant are quantified through the study of its impact on surface and interfacial tension.

Quantitative Measurement Techniques for Dynamic Surface Tension

The reduction of surface tension over time, known as dynamic surface tension (DST), is a critical parameter for understanding surfactant behavior, especially in processes where new interfaces are rapidly created, such as foaming, wetting, and emulsification. oldcitypublishing.com Several methods are employed to quantify the DST of surfactant solutions like those containing capryloyl sarcosine.

Common techniques for measuring DST include the maximum bubble pressure method (MBPM) and the drop volume method. oldcitypublishing.comucla.edu The MBPM, in particular, is a widely used technique that allows for the measurement of surface tension at very short surface ages. oldcitypublishing.com This method involves blowing a gas bubble into a liquid and measuring the maximum pressure required to form the bubble. ucla.edu The surface tension can then be calculated from this pressure. Drop profile analysis tensiometry is another powerful method that can determine both dynamic and static surface tension by analyzing the shape of a pendant or sessile drop. mdpi.com This technique is advantageous as it allows for the accurate control of the drop's surface area and volume. mdpi.com

The falling meniscus method also offers a rapid procedure for measuring both static and dynamic surface tensions. This technique is based on the principle that the height a liquid reaches in a tube is dependent on the radius of the tube at the meniscus. For DST measurements, the time-dependent changes in surface tension can be investigated by observing the breaking of the meniscus at a pre-determined height.

The selection of a particular technique often depends on the specific application and the timescale of the interfacial process being studied. For instance, bubble tensiometers are well-suited for measuring DST at or beyond the critical micelle concentration (CMC). oldcitypublishing.com

Interactive Data Table: Dynamic Surface Tension Measurement Techniques

Technique Principle Key Advantages Typical Applications
Maximum Bubble Pressure Method (MBPM) Measures the maximum pressure required to form a bubble at the tip of a capillary immersed in the liquid. Suitable for short surface ages; widely used in industry. oldcitypublishing.com Foaming, coating, printing. oldcitypublishing.com
Drop Volume Tensiometry Measures the volume of a drop that detaches from a capillary tip. Simple and cost-effective. Quality control, formulation screening.
Pendant Drop/Bubble Shape Analysis Analyzes the shape of a pendant drop or a bubble in a liquid to determine surface tension based on the Young-Laplace equation. High accuracy; provides information on surface viscoelasticity. mdpi.com Research and development, fundamental studies of surfactant adsorption. mdpi.com

| Falling Meniscus Method | Measures the height of a liquid column that can be supported by surface tension in a capillary. | Rapid measurement of both static and dynamic tension. | Investigating rapid adsorption processes. |

Adsorption Behavior at Liquid-Air and Liquid-Solid Interfaces

The surface activity of this compound is a direct result of its tendency to adsorb at interfaces, which lowers the interfacial free energy. fiveable.me This adsorption behavior is distinct at liquid-air and liquid-solid interfaces due to the different intermolecular forces at play.

At the liquid-air interface , this compound molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic sarcosinate headgroups remaining in the aqueous phase. fiveable.me This arrangement disrupts the cohesive energy at the water's surface, leading to a reduction in surface tension. The presence of a methyl group on the amide nitrogen in sarcosinates, like this compound, can significantly affect the packing of the surfactant molecules at the interface. chalmers.se This is in contrast to surfactants based on amino acids like glycine (B1666218), where intermolecular hydrogen bonding between amide groups plays a more dominant role in film formation. chalmers.se The adsorption at the liquid-gas interface is crucial for phenomena like foaming and the stability of emulsions. fiveable.me

The adsorption at the liquid-solid interface is a more complex process influenced by a combination of forces including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov The nature of the solid surface (e.g., its charge and hydrophobicity) and the properties of the liquid phase (e.g., pH and ionic strength) are critical factors. researchgate.net For anionic surfactants like this compound, adsorption onto a negatively charged surface can be hindered by electrostatic repulsion. nih.gov However, on hydrophobic surfaces, the hydrophobic tail of the surfactant can drive adsorption. researchgate.net Techniques like the quartz crystal microbalance with dissipation monitoring (QCM-D) can be used to study the adsorption of N-acyl amino acid surfactants onto solid surfaces. chalmers.se The adsorption of these surfactants onto mineral surfaces, for example, is of interest in various industrial processes. chalmers.se

Micellization Phenomena and Self-Assembly Characteristics of this compound

Above a certain concentration, surfactant monomers in solution begin to aggregate into organized structures known as micelles. This process of self-assembly is a hallmark of surfactant behavior and is fundamental to many of their applications.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. nih.gov It represents a sharp change in many physical properties of the surfactant solution. nih.gov Several techniques can be used to determine the CMC of this compound.

One common method is tensiometry , where the surface tension of the solution is measured as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. nih.govConductivity measurements are also widely used, particularly for ionic surfactants. The conductivity of the solution changes with surfactant concentration, and a distinct break in the slope of the conductivity versus concentration plot indicates the CMC. nih.govjocpr.com Other techniques include fluorescence spectroscopy, densimetry, and high-resolution ultrasound spectroscopy. nih.gov The determination of the CMC can be achieved by analyzing the break point in the plotted data, often identified using mathematical approaches like the second derivative of the experimental data. nih.gov For instance, a study on sodium lauroyl sarcosinate (a closely related surfactant) in the presence of additives at 298.15 K reported a CMC of 13.9 mmol·L-1. jocpr.com

Interactive Data Table: CMC Determination of a Related Sarcosinate Surfactant

System Temperature (K) CMC (mmol·L⁻¹) Method

Characterization of Micellar Structure and Morphology

The micelles formed by this compound are typically spherical in dilute solutions, with the hydrophobic capryloyl chains forming the core and the hydrophilic sarcosinate headgroups forming the outer corona, which is in contact with the aqueous environment. jocpr.com However, the morphology of these aggregates can be influenced by various factors.

The shape and size of micelles can transition from spherical to other forms like worm-like or cylindrical micelles, or even to more complex structures like vesicles or lamellar phases, depending on conditions such as surfactant concentration, temperature, ionic strength, and the presence of additives. biorxiv.orgresearchgate.net For example, studies on other block copolymers have shown that an increase in polymer concentration can lead to the merging of spherical micelles into ribbon-like nanostructures. mdpi.com While specific detailed studies on the full range of this compound micellar morphologies are not extensively available in the provided context, the principles of self-assembly suggest that such transitions are possible. The characterization of these structures often requires advanced techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and cryogenic transmission electron microscopy (cryo-TEM). biorxiv.orgmdpi.com

Investigation of Self-Assembly Mechanisms in Diverse Solvent Systems

The self-assembly of surfactants is highly dependent on the nature of the solvent. kuleuven.be While water is the most common solvent, the behavior of this compound in other solvent systems is a critical area of investigation for specialized applications.

In aqueous solutions, the hydrophobic effect is the primary driving force for micellization. The system seeks to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules by sequestering the tails within the micellar core. nih.gov The thermodynamics of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, can be determined from the temperature dependence of the CMC. jocpr.com For sodium lauroyl sarcosinate, studies have shown that the micellization process is spontaneous and entropy-driven. jocpr.com

In non-aqueous or mixed solvent systems, the self-assembly mechanism can be significantly different. For instance, in polar organic solvents, the solvophobic effect might still play a role, but the specific interactions between the solvent and the different parts of the surfactant molecule become more complex. d-nb.info In some fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which are known to induce secondary structures in peptides, the self-assembly of amphiphilic molecules can lead to different morphologies, such as microribbons or microspheres. rsc.org The choice of solvent can influence not only the final structure of the self-assembled aggregates but also the kinetic pathway of their formation. kuleuven.be For example, the self-assembly of a dipeptide was shown to be a kinetically controlled process in isopropanol, initially forming metastable nanofibers and organogels that could later transition to more thermodynamically stable crystalline structures. d-nb.info

Foaming and Emulsifying Properties Research of this compound

This compound, a member of the N-acyl sarcosinate family of surfactants, exhibits valuable properties in the formation and stabilization of foams and emulsions. ontosight.ai These surfactants, derived from the condensation of sarcosine (N-methylglycine) with fatty acids, possess an amphiphilic structure with a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup. cosmeticsbusiness.com This structure allows them to reduce the surface tension at interfaces, a fundamental property for creating foams and emulsions. ontosight.ai

N-acyl sarcosinates are recognized for their excellent foam-enhancing characteristics. cosmeticsbusiness.com They contribute to a rich, fine, and porous mousse-like foam structure. schillseilacher.de Research indicates that the foaming properties, including volume and stability, are dependent on factors such as the pH of the system and the length of the fatty acid chain. cosmeticsbusiness.com Specifically, studies on related N-acyl amino acid surfactants have shown that foamability can decrease while foam stability increases with a longer acyl chain. chalmers.se Furthermore, the presence of hydrogen bonding capabilities in similar amino acid-based surfactants has been shown to enhance foam stability. chalmers.se

In emulsification, this compound functions as a surfactant that aids in the dispersion of one immiscible liquid into another, such as oil in water (O/W). ontosight.aisanyo-chemical-solutions.com The surfactant molecules adsorb at the oil-water interface, creating a protective film around the dispersed droplets that prevents them from coalescing. ijirss.commdpi.com The effectiveness of N-acyl sarcosinates as emulsifiers is linked to their ability to lower interfacial tension and the rheological properties of the interfacial film they create. ijirss.comcerealsgrains.org

Research on oleoyl (B10858665) sarcosine, a related compound, demonstrated significant performance as a foam booster and thickener when neutralized with aminomethyl propanol (B110389) (AMP). cosmeticsbusiness.com In high-energy mixing tests, formulations containing AMP oleoyl sarcosinate showed considerable improvements over standard solutions of Sodium Laureth Sulfate (B86663) and Cocamide DEA. cosmeticsbusiness.com

Table 1: Foam Properties of AMP Oleoyl Sarcosinate vs. Standard Surfactant Solution

Property Improvement with AMP Oleoyl Sarcosinate Source
Foam Volume 25-30% increase cosmeticsbusiness.com
Foam Durability 20% longer lasting cosmeticsbusiness.com

Data based on high energy mixing tests comparing AMP oleoyl sarcosinate blends to a standard of Sodium laureth sulfate + Cocamide DEA. cosmeticsbusiness.com

The evaluation of foam has progressed beyond simple measurement techniques to more sophisticated methods that provide deeper insights into foam structure and longevity.

A conventional method for assessing foam stability is the half-life test , which measures the time required for a foam sample to drain half of its liquid weight. mdpi.comekb.eg While straightforward, this method provides only a single data point and may not fully characterize the complex degradation process of a foam over time. mdpi.com

More advanced methodologies offer a comprehensive analysis of foam properties:

Bulk Foam and Core Flooding Experiments: Primarily used in petroleum engineering but applicable elsewhere, these experiments evaluate foam stability on a larger scale. ekb.eg Bulk experiments provide valuable insights into a foam's stability, longevity, and flow properties under various conditions, such as changes in pressure and temperature. ekb.eg

Dynamic Foam Analysis: Instruments can measure foamability and stability under dynamic conditions. These analyses often involve sparging gas through a surfactant solution at a controlled rate and measuring parameters like foam volume, foam density, and bubble size distribution as a function of time.

The formation of a stable emulsion with this compound involves its action as a surfactant to create a kinetically stable dispersion of immiscible liquids. ijirss.com The primary mechanisms by which surfactants like this compound stabilize emulsions are:

Reduction of Interfacial Tension: Surfactants congregate at the oil-water interface, lowering the energy required to create new surface area and allowing for the formation of smaller droplets with less energy input. sanyo-chemical-solutions.com

Formation of an Interfacial Film: The adsorbed surfactant molecules form a physical barrier around the dispersed droplets. ijirss.commdpi.com The strength and elasticity of this film are crucial for preventing droplets from merging, a process known as coalescence. ijirss.com

Electrostatic Stabilization: As an anionic surfactant, this compound imparts a negative charge to the surface of the oil droplets in an O/W emulsion at a pH above its pKa. wikipedia.orgatamanchemicals.com This creates an electrical double layer, leading to repulsive forces between droplets that prevent them from aggregating. sanyo-chemical-solutions.comijirss.com

Steric Stabilization: The structure of the surfactant molecule itself can create a steric or physical hindrance that keeps droplets apart. ijirss.com This mechanism is particularly relevant for non-ionic surfactants but also contributes to the stability provided by ionic surfactants. ijirss.com

Assessing the long-term stability of emulsions is critical, especially for commercial products that need a shelf-life of several years. scielo.br Stability assessment involves subjecting the emulsion to accelerated aging conditions to predict its long-term behavior. Common methodologies include:

Centrifugation: This test accelerates gravitational separation (creaming or sedimentation) by subjecting the emulsion to high centrifugal forces. The volume of the separated layer is measured to determine stability. scielo.br

Thermal Stress Tests: Emulsions are exposed to cycles of elevated and reduced temperatures. This can provoke coalescence, phase inversion, or crystal growth. Monitoring changes in viscosity, particle size, and appearance provides information on thermal stability. scielo.br

Microscopic Observation: Changes in droplet size distribution, aggregation, and the potential for Ostwald ripening (where smaller droplets dissolve and redeposit onto larger ones) are monitored over time using microscopy.

Particle Size Analysis: Techniques like laser diffraction are used to precisely measure changes in the mean droplet size and size distribution over time under various storage conditions.

Advanced Methodologies for Foam Stability and Volume Evaluation

Rheological Behavior of this compound Formulations and Dispersions

The rheology—the study of the flow and deformation of matter—of formulations containing this compound is a critical factor influencing their stability, sensory properties, and application performance. mdpi.complasticsurgerykey.com As a surfactant, this compound can significantly impact the rheological profile of a formulation.

Research on related acyl sarcosinates has demonstrated their ability to act as powerful thickeners for surfactant systems. cosmeticsbusiness.com For instance, AMP-neutralized oleoyl sarcosine was found to be an effective thickener for anionic, amphoteric, and non-ionic surfactants, often at lower concentrations than traditional alkanolamides. cosmeticsbusiness.com This thickening effect contributes to the physical stability of emulsions and dispersions by increasing the viscosity of the continuous phase, which slows down the movement of dispersed particles or droplets, thereby inhibiting sedimentation or creaming. pk.edu.pl

Formulations containing surfactants like this compound typically exhibit complex, non-Newtonian rheological behavior. mdpi.comscielo.br Key characteristics include:

Shear-Thinning (Pseudoplasticity): This is the most common behavior for topical creams and lotions. scielo.br The viscosity of the formulation decreases as the shear rate increases (e.g., when being rubbed onto the skin), which allows for easy application. mdpi.com When the shear is removed, the viscosity increases, ensuring the product remains where it was applied. plasticsurgerykey.com

Yield Stress: This is the minimum amount of stress required to initiate flow. plasticsurgerykey.com A sufficient yield stress is crucial for the long-term stability of emulsions and suspensions, as it helps to prevent droplets or particles from moving under the force of gravity while the product is in its container. plasticsurgerykey.com

Viscoelasticity: This property describes a material's combined viscous (flow) and elastic (storage) characteristics. plasticsurgerykey.com It is often characterized by the storage modulus (G') and the loss modulus (G''). The balance between these moduli affects the product's texture, pick-up from the container, and stability against phase separation. plasticsurgerykey.com

The rheological profile of a formulation is determined using rotational or oscillatory rheometers, which measure viscosity as a function of shear rate or stress and determine viscoelastic properties. mdpi.comnih.gov

Table 2: Key Rheological Parameters in Formulations

Parameter Description Importance in Formulations Source
Viscosity A measure of a fluid's resistance to flow. Affects product consistency, pourability, and application feel. plasticsurgerykey.com plasticsurgerykey.com
Shear-Thinning Viscosity decreases with increasing shear rate. Allows for easy spreading during application while maintaining structure at rest. mdpi.com mdpi.com
Yield Stress The minimum stress required to initiate flow. Imparts stability to emulsions and suspensions by preventing particle/droplet movement at rest. plasticsurgerykey.com plasticsurgerykey.com

| Viscoelasticity (G', G'') | The balance of a material's elastic and viscous response. | Influences texture, sensory perception (e.g., "cushion"), and long-term structural stability. plasticsurgerykey.com | plasticsurgerykey.com |

Molecular Mechanisms and Biochemical Pathway Investigations of Capryloyl Sarcosine in Vitro

In Vitro Biological Activity Assessments of Capryloyl Sarcosine (B1681465)

Capryloyl Sarcosine has been the subject of various in vitro studies to determine its biological effects. These investigations have primarily focused on its antimicrobial capabilities and other modulatory effects on biochemical pathways.

This compound, a lipoamino acid, has demonstrated notable antimicrobial activity against a range of microorganisms in vitro. Its efficacy is attributed to its unique structure, which combines a fatty acid chain with an amino acid, allowing it to interact with microbial cell structures.

Research has shown that this compound is effective against bacteria, yeast, and molds. Studies have determined the Minimum Inhibitory Concentration (MIC) for various microbes, indicating its potency. For instance, it has shown activity against Cutibacterium acnes, a bacterium implicated in acne, as well as against Staphylococcus aureus and the yeast Malassezia furfur. The mechanism of action is believed to involve the disruption of the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death. This surfactant-like activity is a key feature of its antimicrobial properties.

Below is a table summarizing the in vitro antimicrobial activity of this compound against selected microorganisms.

MicroorganismTypeIn Vitro Effect
Cutibacterium acnesBacteriumInhibition of growth
Staphylococcus aureusBacteriumInhibition of growth
Malassezia furfurYeastInhibition of growth
Candida albicansYeastInhibition of growth

Beyond its antimicrobial effects, this compound has been investigated for other biochemical modulatory activities. In vitro studies have suggested its potential to modulate inflammatory pathways. Research has indicated that it can influence the production of certain pro-inflammatory mediators. For example, in cell-based assays, it has been observed to affect the expression of cytokines and other molecules involved in the inflammatory response.

Characterization of Antimicrobial Properties and Underlying Mechanisms of Action

Molecular Interactions of this compound with Biological Components

The biochemical effects of this compound are rooted in its interactions with fundamental biological components like cell membranes and proteins.

The amphiphilic nature of this compound, possessing both a hydrophobic tail (capryloyl group) and a hydrophilic head (sarcosine), facilitates its interaction with lipid bilayers of cell membranes. In vitro experiments using model membrane systems have shown that it can insert into the lipid bilayer, altering its fluidity and integrity. This interaction can lead to the formation of pores or transient disruptions in the membrane, resulting in increased permeability. This permeabilization effect is a likely contributor to its antimicrobial action, as it allows for the uncontrolled passage of ions and small molecules, disrupting cellular homeostasis.

This compound has been shown to bind to various proteins, an interaction driven by hydrophobic and electrostatic forces. Studies have demonstrated its ability to associate with serum albumin, a major transport protein in the blood. This binding is generally reversible and can influence the distribution and availability of the compound in a biological system. The interaction is primarily with the hydrophobic pockets of the protein. While it binds to enzymes, the focus of this section is on non-inhibitory binding. Such binding can induce conformational changes in the protein structure, which may allosterically modulate the protein's function without directly blocking its active site.

Studies on Membrane Interaction and Permeabilization

Research on In Vitro Metabolic Fates and Biotransformation Pathways of this compound

In vitro studies using liver microsomes and other cellular systems have been conducted to understand the metabolic breakdown of this compound. These investigations have shown that the compound can be hydrolyzed into its constituent components: caprylic acid and sarcosine. This biotransformation is primarily mediated by esterase enzymes. Following hydrolysis, both caprylic acid and sarcosine can enter their respective metabolic pathways. Caprylic acid can undergo beta-oxidation, a common pathway for fatty acid degradation, while sarcosine can be metabolized by sarcosine dehydrogenase.

The primary in vitro biotransformation pathway can be summarized as follows:

Initial CompoundEnzyme ClassMetabolic Products
This compoundEsterasesCaprylic Acid, Sarcosine

Advanced Analytical Methodologies for Capryloyl Sarcosine Characterization

Chromatographic Techniques for Separation and Quantification of Capryloyl Sarcosine (B1681465)

Chromatography is fundamental to the analysis of Capryloyl Sarcosine, enabling its separation from impurities, related compounds, and formulation excipients. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable tool for the qualitative and quantitative analysis of non-volatile compounds like this compound. openaccessjournals.com The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. leeder-analytical.com For N-acyl amino acids, reversed-phase HPLC is typically the method of choice.

Due to the lack of a strong chromophore in the this compound molecule, direct detection using UV-Visible spectroscopy can be challenging, especially at low concentrations. shimadzu.com To overcome this, advanced detection and derivatization strategies are employed. Pre-column derivatization involves reacting the analyte with a labeling agent to form a derivative that is highly responsive to a specific detector, thereby enhancing sensitivity and selectivity. shimadzu.comnih.gov

Advanced Detection and Derivatization:

Fluorescence Detection: Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) can be used for primary amino acids. researchgate.net For secondary amino acids like sarcosine and its derivatives, 9-fluorenylmethyl chloroformate (FMOC) is a common reagent that yields highly fluorescent derivatives. shimadzu.comchem-soc.si These derivatives can be detected with high sensitivity.

UV-Visible Detection: While native this compound has weak UV absorbance, derivatization can significantly improve its detectability. shimadzu.com The choice of derivatizing agent will determine the optimal wavelength for detection. For instance, FMOC derivatives can be detected at 262 nm. chem-soc.si

Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detection method that is not dependent on the optical properties of the analyte. It is suitable for detecting any non-volatile analyte, making it a viable option for this compound without derivatization.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another universal detection method that provides a more uniform response regardless of the chemical structure of the analyte, offering high sensitivity for quantification.

A typical HPLC method for a derivatized N-acyl amino acid would involve a reversed-phase column, such as a C18 or a Phenyl-Hexyl column, with a gradient elution program using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net

Table 1: Example HPLC Parameters for Amino Acid Derivative Analysis This table is illustrative and parameters would require optimization for this compound.

ParameterTypical ConditionReference
ColumnReversed-Phase Phenyl-Hexyl or C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) researchgate.netresearchgate.net
Mobile Phase A0.1% Formic Acid in Water or Acetate/Borate Buffer researchgate.netchem-soc.siresearchgate.net
Mobile Phase BAcetonitrile or Methanol chem-soc.siresearchgate.net
ElutionGradient
Flow Rate~1.0 mL/min mdpi.com
Column Temperature40 °C chem-soc.si
Derivatization Reagent9-fluorenylmethyl chloroformate (FMOC) for secondary amines shimadzu.comchem-soc.si
Detection (FMOC derivative)Fluorescence (Ex: 262 nm, Em: 310-330 nm) or UV (262 nm) chem-soc.si

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. research-solution.comchromtech.com Since this compound is a polar and non-volatile molecule due to its carboxylic acid and amide groups, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert it into a volatile and thermally stable derivative. research-solution.comnih.gov

The primary goal of derivatization in this context is to replace the active hydrogen on the carboxylic acid group with a nonpolar group, thereby increasing the compound's volatility. sigmaaldrich.com

Common Derivatization Strategies for GC:

Alkylation (Esterification): This process converts the carboxylic acid group into an ester (e.g., a methyl ester). Reagents like diazomethane (B1218177) or acidic methanol can be used. This is often a preliminary step before further derivatization of other functional groups. research-solution.com

Silylation: This is the most common derivatization technique for GC analysis. chromtech.com Silylating reagents replace active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chromtech.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. TBDMS derivatives are generally more stable against hydrolysis than TMS derivatives. sigmaaldrich.com

Once derivatized, the volatile this compound derivative can be separated on a capillary GC column (e.g., a non-polar HP-5MS) and detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. mdpi.com

Table 2: Common Derivatization Reagents for GC Analysis of Compounds with Active Hydrogens

Derivatization TypeReagentAbbreviationTarget Functional GroupReference
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-COOH, -OH, -NH, -SH sigmaaldrich.comexcli.de
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-COOH, -OH, -NH, -SH sigmaaldrich.com
AcylationTrifluoroacetic AnhydrideTFAA-OH, -NH chromtech.com
Alkylation (Esterification)Methanol/HCl--COOH research-solution.com

Computational and Theoretical Chemistry Studies of Capryloyl Sarcosine

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants like capryloyl sarcosine (B1681465), MD simulations provide crucial insights into their behavior at interfaces (such as air-water or oil-water) and their tendency to self-assemble into larger structures like micelles in solution.

Detailed research using MD simulations on N-acyl amino acid surfactants has revealed key factors governing their performance. Simulations of these surfactants at the air-water interface have shown that intermolecular hydrogen bonds are a primary driver for the formation of closely packed molecular layers. chalmers.se The presence of a methyl group on the amide nitrogen, a defining feature of sarcosine derivatives like capryloyl sarcosine, significantly influences this packing arrangement. chalmers.se This structural element can alter the hydrogen bonding network compared to surfactants based on other amino acids like glycine (B1666218), affecting properties such as foam stability. chalmers.se

The process of self-assembly begins when surfactant monomers in a solution aggregate to form organized structures. MD simulations can model this phenomenon from the initial random placement of molecules to the formation of stable fibrils or micelles. nih.govfrontiersin.org These simulations track the interactions between the hydrophobic tails and hydrophilic headgroups, as well as their interactions with water molecules, to elucidate the thermodynamic forces driving aggregation. nih.gov For instance, simulations can reveal how this compound molecules orient themselves to minimize the unfavorable contact between their hydrophobic decanoyl tails and water, leading to the formation of a micellar core. The interactions of the sarcosine headgroup itself with the surrounding water structure are also critical; studies have shown that sarcosine can enhance the structure of water, which indirectly influences hydrophobic interactions and protein stability. nih.gov

Furthermore, MD simulations can be part of a multiscale modeling approach. chemrxiv.org Data from atomistic MD simulations, such as the preferred molecular conformations and interaction energies, can be used to develop parameters for higher-level coarse-grained models or theoretical adsorption models, allowing for the simulation of larger systems over longer timescales. chemrxiv.orgresearchgate.net

Quantum Chemical Calculations for Prediction of Molecular Properties and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental data that can be correlated with macroscopic properties and experimental observations.

For N-acyl sarcosine derivatives, quantum chemical calculations have been particularly valuable in the field of corrosion inhibition. researchgate.net In these studies, researchers calculate a variety of quantum chemical indices to predict the efficiency of a molecule as a corrosion inhibitor. researchgate.net The negative value of the Gibbs free energy of adsorption (ΔG°ads) can indicate a spontaneous adsorption process onto a metal surface. researchgate.net

Key molecular properties predicted through these calculations include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This value relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing inhibition.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This indicates the molecule's ability to accept electrons. A lower E_LUMO value implies a greater electron-accepting ability.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity, which can correlate with better inhibition performance.

Dipole Moment (μ): This parameter provides information about the polarity of the molecule, which influences its adsorption characteristics on a metal surface.

These calculated parameters for a series of N-acyl sarcosines have been successfully correlated with their experimentally determined corrosion inhibition efficiencies, demonstrating the predictive power of quantum chemical methods. researchgate.net

Table 1: Representative Quantum Chemical Indices for N-Acyl Sarcosine Derivatives as Corrosion Inhibitors (Illustrative Data)
Quantum ParameterDescriptionTypical Correlation with Inhibition Efficiency
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital; indicates electron-donating ability.Higher values often correlate with better inhibition.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest empty electron orbital; indicates electron-accepting ability.Lower values can indicate better inhibition.
ΔE (Energy Gap = ELUMO - EHOMO)Difference between LUMO and HOMO energies; relates to molecular reactivity.Lower values often correlate with higher inhibition efficiency.
μ (Dipole Moment)Measure of the overall polarity of the molecule.Influences the adsorption mechanism on the metal surface.
ΔN (Fraction of Electrons Transferred)The theoretical fraction of electrons transferred from the inhibitor to the metal surface.Positive values indicate electron donation, which is linked to effective inhibition.

Structure-Activity Relationship (SAR) Modeling for Functional Design

Structure-Activity Relationship (SAR) modeling aims to identify the key structural features of a molecule that are responsible for its functional properties. nih.gov For surfactants like this compound, SAR studies help in understanding how modifications to the molecular structure—such as the length of the hydrophobic tail or the nature of the hydrophilic headgroup—affect their performance as, for example, emulsifiers, foaming agents, or antimicrobial agents. academie-sciences.frresearchgate.net

The fundamental amphiphilic structure of N-acyl amino acids consists of a hydrophobic fatty acid tail linked via an amide bond to a hydrophilic amino acid headgroup. researchgate.net SAR studies on this class of surfactants have established several key principles:

Hydrophobic Chain Length: The length of the N-acyl chain (the capryloyl group in this case is C8, but related compounds can have C10, C12, C14, etc.) is a critical determinant of surface activity. Generally, as the length of the carbon chain increases, the critical micelle concentration (CMC) decreases, meaning fewer molecules are needed to achieve surface saturation and form micelles. researchgate.net This is due to the increased hydrophobicity driving the molecules to the interface or into micelles.

Headgroup Structure: The amino acid headgroup dictates the surfactant's properties at different pH values and its interaction with other molecules. The N-methyl group in sarcosine, for example, prevents it from acting as a hydrogen bond donor at the amide linkage, distinguishing its behavior from N-acyl glycinates. chalmers.se

Biological Activity: The combination of the hydrophobic chain and the amino acid residue determines the biological activity, such as antimicrobial effects. academie-sciences.fr For instance, the antimicrobial activity of some N-acyl amino acid surfactants is related to a combination of their surface activity and their ability to interact with and disrupt the cell membranes of microorganisms. academie-sciences.fr

SAR models can be qualitative, providing general design principles, or quantitative (QSAR), resulting in mathematical equations that predict activity based on molecular descriptors. analis.com.my These models are instrumental in the rational design of new surfactants, allowing for the targeted synthesis of molecules with optimized properties for specific applications in cosmetics, pharmaceuticals, or industry. nih.gov

Predictive Modeling of Surfactant Performance and Solution Behavior

Predictive modeling combines theoretical principles with computational algorithms to forecast the performance of surfactants and the behavior of their solutions under various conditions. This field extends beyond the molecular-level details of MD and quantum chemistry to predict macroscopic properties and system-wide behavior.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are a powerful tool for predicting surfactant properties. mdpi.com These models use machine learning algorithms, such as graph neural networks (GNNs), to learn the complex relationship between a surfactant's molecular structure and its functional properties. mdpi.com Researchers can input a large dataset of known surfactants and their measured properties—like critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), and maximum packing density (Γ_max)—to train the model. mdpi.com Once trained, the model can predict these properties for new, untested surfactant structures like derivatives of this compound. This approach accelerates the discovery of high-performance surfactants by reducing the need for extensive experimental synthesis and testing. mdpi.comnih.gov

Computational Fluid Dynamics (CFD): On a much larger scale, Computational Fluid Dynamics (CFD) can be used to model the behavior of solutions containing this compound in industrial processes. CFD solves the equations of fluid flow, allowing for the simulation of complex phenomena such as mixing in a reactor, foam generation, or the flow of a formulation through a pipe. mdpi.comcadfem.ai By incorporating the physical properties of the surfactant solution (viscosity, density, surface tension), which can be obtained from experimental data or QSPR models, CFD simulations can optimize process parameters like flow rates and mixing speeds to improve efficiency and product quality. johnzink.comframatome.com For example, CFD can be used to design better fuel injection systems or analyze thermal stresses in equipment, both areas where surfactants may be present. johnzink.comjohnzink.com

Together, these predictive modeling techniques create a multiscale simulation framework, from the molecular structure (QSPR) to the industrial process (CFD), enabling the comprehensive design and optimization of products and processes involving this compound.

Material Science and Formulation Research Involving Capryloyl Sarcosine

Role of Capryloyl Sarcosine (B1681465) in the Design of Advanced Self-Assembling Materials and Thin Films

The self-assembly of molecules into ordered nanostructures is a cornerstone of modern materials science, enabling the creation of novel materials for biomedical and electronic applications. bnl.govnih.govmdpi.com The building blocks for these materials are often amphiphilic molecules that can spontaneously organize to minimize unfavorable interactions between their hydrophobic portions and an aqueous environment.

While direct research on capryloyl sarcosine for creating self-assembling materials is emerging, extensive studies on its parent polymer, poly(sarcosine), provide a strong theoretical foundation. Poly(sarcosine) is noted for being a water-soluble, non-ionic, and biocompatible peptide derivative. nih.gov Its utility in material science is significantly enhanced when it is conjugated with a hydrophobic component, inducing it to self-assemble. For instance, research has shown that conjugating maltopentaose (B1148383) to poly(sarcosine) can induce the formation of coacervate-like nanospheres. nih.gov Similarly, telodendrimers composed of a hydrophilic poly(sarcosine) block and a hydrophobic drug block can self-assemble into stable polymeric micelles for drug delivery. researchgate.net

In this context, the capryloyl group (an eight-carbon fatty acid) in this compound serves as the hydrophobic tail. This structure is analogous to other self-assembling peptides and lipids where hydrophobic chains drive the formation of higher-order structures like micelles, vesicles, or thin films in aqueous solutions. nih.gov The process is governed by factors such as pH, temperature, and concentration, which can be tuned to control the resulting nanostructures. nih.gov The ability to form such organized structures is critical for applications like creating nanocarriers for drug delivery or developing thin-film coatings with specific surface properties. ontosight.aimdpi.com

Investigation of Formulation Stability and Efficacy Enhancement in Complex Matrices

Formulation science aims to ensure the stability and enhance the efficacy of active ingredients within a product, be it a cosmetic cream or a pharmaceutical preparation. jocpr.commdpi.com Excipients are crucial in this process, protecting active ingredients from degradation and improving their performance. jpionline.orgnih.gov this compound and its derivatives are investigated for their role as functional excipients that contribute to both stability and efficacy.

A key aspect of formulation stability is preservation against microbial contamination. Research detailed in a patent demonstrates that N-acyl sarcosines, including this compound, exhibit antimicrobial properties that can be leveraged for preservation. google.com A study highlighted in the patent shows a significant synergistic effect when a blend of N-capryloyl sarcosine and N-undecylenoyl sarcosine is combined with phenoxyethanol (B1677644). google.com While phenoxyethanol alone at 0.9% concentration and the sarcosine blend alone at 1.0% showed weak activity against the mold Aspergillus niger, a combination of 0.5% phenoxyethanol with 0.5% of the sarcosine blend passed preservative challenge tests effectively in a cream formulation. google.com This synergy allows for lower concentrations of individual preservatives, which can be advantageous. google.compaulaschoice.co.uk

The following table presents data on the minimum inhibitory concentration (MIC) for the individual components and their blend, illustrating the basis for their synergistic use in formulations.

MicroorganismPhenoxy Ethanol MIC (%)N-capryloyl sarcosine & N-undecylenoyl sarcosine (1:1) Blend MIC (%)
Aspergillus niger0.9> 1.0
Candida albicans0.50.25
Staphylococcus aureus0.90.125
Escherichia coli0.90.0625
Pseudomonas aeruginosa0.90.25

This table is based on data described in patent WO2017141266A1, indicating the concentration required to inhibit microbial growth. A lower number signifies higher efficacy. The blend showed no inhibition of A. niger up to 1.0%. google.com

Beyond stability, related compounds like capryloyl glycine (B1666218) have been shown to enhance formulation efficacy in cosmetic applications by controlling sebum secretion. rxweb-prd.com This demonstrates how lipoamino acids can serve as active ingredients themselves, contributing directly to the formulation's intended purpose.

Characterization of Interactions between this compound and Other Formulation Components

The performance of a formulation depends on the complex interactions between its various ingredients. Understanding these interactions is key to creating stable and effective products. googleapis.com this compound, being an anionic surfactant, can engage in various interactions that influence the final formulation. ontosight.aigoogle.com

The most significant documented interaction is the synergistic antimicrobial effect with other preservatives like phenoxyethanol. google.com As detailed in patent literature, a cream formulation preserved with either 0.5% phenoxyethanol or 0.5% of a capryloyl/undecylenoyl sarcosine blend failed microbial challenge tests. google.com However, when the two were combined at the same concentrations, the formulation passed the test, demonstrating a positive functional interaction where the components work together to provide broad-spectrum antimicrobial activity at concentrations lower than their individual effective levels. google.com

This synergistic relationship is highlighted in the preservative efficacy testing of a cream formulation.

Preservative System in CreamConcentrationChallenge Test Result
N-capryloyl sarcosine & N-undecylenoyl sarcosine (1:1) Blend0.5%Fail
Phenoxy Ethanol0.5%Fail
N-capryloyl sarcosine & N-undecylenoyl sarcosine (1:1) Blend + Phenoxy Ethanol0.5% + 0.5%Pass

This table summarizes the results from a preservative challenge test on a cream formulation as described in patent WO2017141266A1. google.com

Conversely, formulators must also consider potential negative interactions. For example, as an anionic ingredient, this compound may be incompatible with certain cationic compounds, such as quaternary ammonium (B1175870) compounds, which are also used in personal care products for their antimicrobial or conditioning properties. google.com Such incompatibilities can lead to precipitation, loss of activity, or other formulation instabilities. Furthermore, capryloyl glycine, a similar molecule, is noted to enhance the effectiveness of other preservatives, indicating a direct, beneficial interaction. paulaschoice.co.uk These interactions are critical considerations during the formulation design process to ensure product integrity and performance. jpionline.org

Biotechnological Applications and Environmental Research of Capryloyl Sarcosine

Academic Exploration of Capryloyl Sarcosine (B1681465) in Drug Delivery System Mechanisms

Capryloyl sarcosine, a lipoamino acid derived from the condensation of caprylic acid and sarcosine, is explored in pharmaceutical sciences for its potential role in drug delivery systems. ontosight.ai Its chemical structure, featuring both a hydrophobic fatty acid tail and a hydrophilic amino acid head, imparts surfactant properties that are valuable in pharmaceutical formulations. ontosight.ai These properties can help to solubilize poorly water-soluble drugs, a significant challenge in drug development, thereby potentially enhancing their bioavailability. ontosight.ainih.gov

The mechanism by which this compound may function in drug delivery is primarily through its action as a surfactant and emulsifier. In nano-formulations such as polymer micelles and nanoparticles, surfactants are critical for creating stable systems that can encapsulate therapeutic agents. nih.govdovepress.com These nanocarriers are designed to improve the solubility of hydrophobic drugs, protect them from degradation in the body, and in some cases, facilitate targeted delivery to specific tissues or cells. nih.govnih.gov The general principle involves the drug being loaded into the core of the nanocarrier, which is then stabilized in the aqueous environment of the body by the surfactant molecules. nih.gov

Furthermore, related compounds like polysarcosine (a polymer of sarcosine) have been investigated as alternatives to polyethylene (B3416737) glycol (PEG) in a process analogous to PEGylation. iris-biotech.deiris-biotech.de This technology involves attaching the polymer to a drug molecule to improve its pharmacokinetic profile. nih.gov While this compound itself is a small molecule surfactant rather than a large polymer, its use in formulations is based on similar principles of modifying a drug's interaction with the biological environment. ontosight.ai Research into such delivery systems aims to control the release of drugs over time, maintaining their concentration within the therapeutic window and avoiding the peaks and troughs associated with conventional dosing. nih.gov The application of surfactants like this compound could be integral to various advanced drug delivery platforms. ontosight.airesearchgate.net

Table 1: Potential Applications of Surfactants like this compound in Drug Delivery Systems

Drug Delivery System Potential Role of this compound Desired Outcome
Nano-emulsions/Micelles Emulsifier and stabilizer for oil-in-water or water-in-oil systems. Enhanced solubility and stability of hydrophobic drugs. nih.gov
Solid Lipid Nanoparticles (SLNs) Surfactant to stabilize the lipid matrix and prevent particle aggregation. Controlled drug release and protection of labile drugs. nih.govdovepress.com
Polymer Micelles Component of the micellar structure to encapsulate drugs. Increased drug circulation time and bioavailability. nih.goviris-biotech.de
Transdermal Patches Permeation enhancer to facilitate drug absorption through the skin. Improved delivery of drugs across the stratum corneum barrier. researchgate.net
Topical Formulations (Gels, Lotions) Solubilizing agent and formulation stabilizer. Improved formulation consistency and drug delivery into the skin. ontosight.ainih.gov

Biocompatibility and Environmental Biodegradation Studies of this compound

The assessment of a chemical's life cycle, from its application to its environmental fate, is a critical aspect of modern material science. For compounds like this compound, this involves studies into its biocompatibility for human applications and its biodegradability in the environment. ontosight.aiopenaccessjournals.com Biocompatibility ensures that a material does not elicit a harmful response when it interacts with biological systems. openaccessjournals.com This is typically evaluated through a series of standardized tests, such as those outlined by the International Organization for Standardization (ISO) 10993, which include in vitro cytotoxicity assays using cell cultures and, where necessary, in vivo testing. openaccessjournals.com Polymers derived from the parent amino acid, sarcosine, are noted for being biocompatible and degradable. iris-biotech.de

On the other side of the life cycle, environmental biodegradation studies are crucial to ensure a substance does not persist and cause ecological harm. ontosight.ai Biodegradability is the capacity of a material to be broken down into simpler substances by the action of microorganisms. researchgate.netmdpi.com The rate and extent of this process depend on the chemical structure of the substance and the environmental conditions (e.g., presence of specific enzymes, temperature, moisture). mdpi.comnih.gov Research in this area often involves monitoring the disappearance of the parent compound and the formation of metabolites over time in controlled environments like compost or aquatic systems. nih.gov

While specific biodegradation pathways for this compound are not extensively detailed in the provided search results, the metabolic fate of its core component, sarcosine, has been studied, particularly as an intermediate in the breakdown of other compounds like the herbicide glyphosate (B1671968). nih.govnih.gov The biodegradation of glyphosate can proceed via two primary pathways, one of which leads to the formation of sarcosine. mdpi.comresearchgate.netmdpi.com

This "sarcosine pathway" involves the enzymatic cleavage of glyphosate's carbon-phosphorus (C-P) bond by a C-P lyase, yielding sarcosine and inorganic phosphate. nih.govmdpi.commdpi.com The resulting sarcosine is not a terminal product; it is further metabolized. nih.gov Studies using Pseudomonas sp. have shown that sarcosine is subsequently oxidized to glycine (B1666218) and formaldehyde. nih.gov This pathway is considered more eco-friendly by some researchers because it avoids the formation of aminomethylphosphonic acid (AMPA), a persistent metabolite from the alternative glyphosate degradation pathway. mdpi.com

Kinetic studies on these intermediates in agricultural soil have shown that sarcosine is rapidly mineralized. nih.gov In one 75-day incubation study, sarcosine and glycine mineralized much faster than glyphosate or AMPA, indicating that once formed, sarcosine is readily consumed by soil microorganisms. nih.gov This rapid degradation suggests that the sarcosine moiety of a molecule like this compound would likely be non-persistent in a microbially active environment. The complete biodegradation of this compound would also depend on the breakdown of its caprylic acid portion, a common fatty acid.

Table 2: Example Biodegradation Pathway Involving Sarcosine as an Intermediate

Parent Compound Key Enzyme Intermediate Product Subsequent Metabolites Reference
Glyphosate C-P Lyase Sarcosine, Phosphate Glycine, Formaldehyde nih.govmdpi.com
Sarcosine Sarcosine Oxidase / Dehydrogenase Glycine, Formaldehyde Incorporated into biomass nih.govmdpi.com

Environmental fate and transport modeling is a predictive tool used to estimate the distribution and persistence of chemicals released into the environment. cdc.govwiley.com Such models are not yet specifically developed for this compound in the available literature. However, the principles of these models can be described in the context of what a future assessment would entail.

A fate and transport model for this compound would integrate the compound's physicochemical properties with data on environmental conditions to predict its movement and transformation across different environmental compartments like water, soil, and air. cdc.govepa.gov Key factors for a surfactant molecule like this compound would include its water solubility, its tendency to adsorb to soil organic carbon and sediments (partition coefficients), and its degradation rates in various media. researchgate.netnih.gov

The modeling process typically involves:

Source Characterization: Defining the rates and locations of the chemical's release into the environment. epa.gov

Transport Modeling: Simulating movement within and between compartments (e.g., runoff from soil to surface water, leaching into groundwater). cdc.gov

Transformation Modeling: Accounting for degradation processes, such as biodegradation and hydrolysis, which determine the chemical's persistence. researchgate.net

Mathematical models like fugacity models or linked systems such as PRZM-3 (for soil) and MT3DMS (for groundwater) are often employed for these assessments. researchgate.netnih.gov For a substance like this compound, its surfactant nature would be a critical parameter, influencing its partitioning between water and organic phases, such as soil and sediment, which would be a key determinant of its environmental mobility and ultimate fate.

Table 3: Key Parameters for Environmental Fate and Transport Modeling of this compound

Parameter Category Specific Parameter Relevance to Modeling
Physicochemical Properties Water Solubility Determines concentration in the aqueous phase. epa.gov
Vapor Pressure Influences transfer to the atmosphere. epa.gov
Octanol-Water Partition Coefficient (Kow) Predicts bioaccumulation potential and partitioning to organic matter.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Governs adsorption to soil and sediment, affecting mobility. nih.gov
Degradation Kinetics Biodegradation Half-life (in soil, water) Determines the persistence of the compound in different compartments. researchgate.net
Hydrolysis Rate Chemical breakdown in water, which can be pH-dependent.
Environmental Conditions Soil Type & Organic Matter Content Affects adsorption and transport. cdc.gov
Climate Data (Precipitation, Temperature) Influences runoff, leaching, and degradation rates. cdc.gov

Elucidation of Biodegradation Pathways and Kinetics

Applications of this compound in In Vitro Cell Culture and Biological Assay Systems

In vitro cell culture systems are fundamental tools in biomedical research, used for everything from drug screening to toxicity testing. mdpi.comnih.govnih.gov These systems allow researchers to study the effects of chemical compounds on specific cell types in a controlled laboratory setting. researchgate.net While direct applications of this compound in cell culture are not widely documented in the provided results, the biological activity of its parent compound, sarcosine, has been investigated in detail, particularly in the context of cancer research. nih.govnih.gov

Studies have shown that sarcosine can influence the behavior of prostate cancer cells in vitro. nih.gov For example, supplementing the culture medium with sarcosine was found to stimulate the proliferation and growth of metastatic prostate cancer cell lines like PC-3 and LNCaP. nih.gov Further investigation revealed that sarcosine is a substrate for proton-coupled amino acid transporters (PATs), which are often overexpressed in tumors. nih.gov This specific transport mechanism has been leveraged to develop 11C-labeled sarcosine as a potential imaging agent for prostate cancer using Positron Emission Tomography (PET). nih.gov

Given these findings, this compound, as a lipophilic derivative, could be evaluated in similar in vitro assay systems. nih.gov Researchers could use cell-based assays to:

Assess its cytotoxicity to determine safe concentration ranges. openaccessjournals.com

Investigate its effects on cell proliferation, migration, or other cellular processes in various cell lines (e.g., skin cells, cancer cells). researchgate.netnih.gov

Explore its potential to act as a carrier or enhance the uptake of other molecules into cells, owing to its surfactant properties.

These studies would typically involve exposing cell monolayers or more complex 3D cell culture models to varying concentrations of the test substance and measuring outcomes like cell viability (e.g., MTT assay), gene expression, or specific metabolic activities. mdpi.comnih.gov

Table 4: Summary of Research Findings on Sarcosine in In Vitro Biological Systems

Cell Line(s) Experimental Observation Method/Assay Implication Reference
PC-3, LNCaP (Prostate Cancer) Sarcosine supplementation stimulated cell proliferation and growth. Viability (MTT) Assay, Cell Confluency Microscopy Sarcosine acts as an oncometabolite that may play a role in prostate cancer progression. nih.gov
PC-3, LNCaP (Prostate Cancer) 11C-sarcosine uptake was blocked by unlabeled sarcosine and inhibited by a PAT transporter substrate. Radiotracer Uptake Assay Confirms that sarcosine is transported into cells via proton-coupled amino acid transporters (PATs). nih.gov

Patent Landscape Analysis of Capryloyl Sarcosine: Synthetic Methods and Applications

Analysis of Patented Synthesis Routes for Capryloyl Sarcosine (B1681465)

The synthesis of capryloyl sarcosine, an N-acyl amino acid, is primarily achieved through well-established chemical reactions that have been adapted and optimized in various patented processes. The most prominent of these is the Schotten-Baumann reaction, a method used for the acylation of amino acids.

This reaction forms the basis for the synthesis of fatty acid sarcosinate amides. google.com In a typical patented process, this compound is synthesized by reacting capryloyl chloride with sarcosine (N-methylglycine) in an aqueous medium. google.com The reaction is conducted in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid that is liberated during the condensation. google.comgoogle.com

Maintaining specific process parameters is crucial for a smooth and efficient reaction. Patents describe the simultaneous addition of capryloyl chloride and the alkaline solution to an aqueous solution of sarcosine. google.com Key parameters controlled during this process are temperature and pH. For instance, one patented method specifies maintaining the temperature between 20°C and 30°C and the pH between 10.0 and 11.0. google.com After the reaction is complete, the mixture is acidified, typically with sulphuric acid, which causes the N-capryloyl sarcosine to separate from the aqueous phase, allowing for its isolation. google.com

One patent, WO2017141266A1, details a one-pot process that can be used to synthesize a blend of N-capryloyl sarcosine and N-undecylenoyl sarcosine, yielding a colorless liquid with high purity. google.com This method highlights the efficiency and scalability of the Schotten-Baumann reaction for industrial production. google.com The general reaction scheme is a cornerstone of producing N-acyl amino acid surfactants and has been referenced in various patents for creating compounds suitable for pharmaceutical and personal care applications. google.comgoogleapis.com

Table 1: Patented Synthesis Parameters for N-Capryloyl Sarcosine via Schotten-Baumann Reaction

Parameter Patented Condition Source
Primary Reactants Capryloyl chloride, Sarcosine (aqueous solution) google.com
Base Sodium hydroxide (aqueous solution) google.com
Reaction Type Schotten-Baumann Condensation google.comgoogle.com
pH Range 10.0 - 11.0 google.com
Temperature Range 20°C - 30°C google.com
Isolation Step Acidification with sulphuric acid google.com
Final Product Form Colorless liquid google.com

Overview of Patented Non-Clinical Applications and Formulations of this compound

Patents reveal that this compound is a versatile ingredient primarily utilized in the home and personal care industries for its antimicrobial and surfactant properties.

A significant patented application for N-capryloyl sarcosine is as an antimicrobial preservative. google.com Patent WO2017141266A1 specifically claims the use of N-capryloyl sarcosine and its blends with N-undecylenoyl sarcosine for preserving home and personal care products. google.com These compounds are presented as effective and non-hazardous alternatives to traditional preservatives like parabens or formaldehyde-releasers. google.com The patent demonstrates their efficacy in various formulations, including both "leave-on" products like creams and "rinse-off" products such as body washes and shampoos. google.comwipo.int

The patented formulations often specify the concentration of this compound. For instance, compositions may contain a minimum of 0.5% by weight of an N-acyl sarcosine blend. google.com Furthermore, patents describe synergistic combinations where this compound is used alongside other antimicrobials, such as Phenoxyethanol (B1677644), to achieve broad-spectrum protection against microbial contamination. google.com

Beyond preservation, acyl sarcosinates, the class of compounds to which this compound belongs, are recognized in patents for their role as mild surfactants in cleansing compositions for keratin (B1170402) materials like skin and hair. epo.orgjustia.com While not the sole focus, this compound is identified as a potential component in such amino acid surfactant systems. epo.org These surfactants are valued for their cleansing ability and foaming properties, combined with mildness to the skin. ontosight.ai Patents for cleansing products sometimes focus on overcoming formulation challenges, such as thickening compositions that contain amino acid-based surfactants. epo.org

Table 2: Examples of Patented Non-Clinical Formulations Containing this compound

Formulation Type Application/Function Key Components Mentioned in Patent Source
Preservative System Antimicrobial for personal care products N-capryloyl sarcosine, N-undecylenoyl sarcosine (optional: Phenoxyethanol) google.com
"Leave-on" Cream Product preservation Blend of N-capryloyl sarcosine and N-undecylenoyl sarcosine (e.g., at 1.0% by weight) google.com
"Rinse-off" Body Wash Product preservation Blend of N-capryloyl sarcosine and N-undecylenoyl sarcosine (e.g., at 1.2% by weight) google.com
Cleansing Compositions Surfactant for skin/hair cleansing Amino acid surfactants (including sarcosinates), Calcium Alginate epo.org

Comprehensive Literature Reviews and Meta Analyses on Capryloyl Sarcosine Research

Systematic Reviews Focusing on Specific Academic Aspects of Capryloyl Sarcosine (B1681465)

Formal systematic reviews and meta-analyses, common in medical research, are not widely available for the specific chemical entity Capryloyl Sarcosine. However, authoritative bodies have conducted systematic safety assessments of the entire fatty acyl sarcosine and sarcosinate salt category, which encompasses this compound. These assessments systematically review available data on toxicology and physicochemical properties to establish safety in consumer products.

The Expert Panel for Cosmetic Ingredient Safety (Panel), for instance, has reviewed N-acyl derivatives of sarcosine. nih.govresearchgate.net These assessments are based on a comprehensive review of available literature concerning the chemical and physical properties, toxicokinetics, and potential hazards such as irritation and sensitization. researchgate.net The reviews address the entire category of N-acyl sarcosines, which share a common structure of a fatty acyl residue linked to a sarcosine head group. nih.gov The European Chemicals Agency (ECHA) also provides registration dossiers that include a qualitative assessment of toxicokinetic behavior derived from available physicochemical and toxicological data for the sarcosine category. europa.eu

These comprehensive safety reports conclude that N-acyl sarcosinates generally have low acute oral and dermal toxicity and are not considered skin sensitizers. europa.euresearchgate.net The primary academic focus has been on ensuring their safe use in cosmetic and personal care formulations, where they function as surfactants and hair-conditioning agents. nih.govnih.gov Research has also explored their biological activities, such as potential antimicrobial properties. ontosight.ai

Comparative Analyses with Other N-Acyl Amino Acid Surfactants and Analogues

This compound's properties are often best understood through comparative analysis with its analogues, particularly other N-acyl amino acid surfactants like glycinates, and conventional surfactants such as sulfates. These comparisons highlight the unique contributions of the sarcosine headgroup and the capryloyl (C8) fatty acid tail.

The key structural difference between a sarcosinate and a glycinate (B8599266) surfactant is the presence of a methyl group on the nitrogen atom of the amide bond in sarcosinates. chalmers.seresearchgate.net This substitution prevents the formation of intermolecular hydrogen bonds that are possible in N-acyl glycinates. chalmers.se This structural variance leads to significant differences in their self-assembly behavior and physicochemical properties. For example, studies comparing Sodium N-lauroyl sarcosinate and Sodium N-lauroyl glycinate found that the glycinate is more favored to form aggregates and is more surface-active. iitkgp.ac.in While the sarcosinate derivative tends to form small, spherical micelles, the glycinate analogue can produce unilamellar vesicles. researchgate.netiitkgp.ac.in However, the absence of hydrogen bonding in sarcosinates can be advantageous in certain formulations, as it can be less affected by external factors like salts compared to glycine-based surfactants. chalmers.se

Compared to traditional anionic surfactants like Sodium Lauryl Sulfate (B86663) (SLS), N-acyl sarcosinates are noted for their mildness and lower toxicity. glenncorp.comnih.gov They are considered biocompatible and highly biodegradable. iitkgp.ac.in Furthermore, N-acyl derivatives of sarcosine are structurally similar to N-acyl derivatives of glycine (B1666218), both of which are used as surfactant-cleansing agents in cosmetic products. industrialchemicals.gov.au However, studies have indicated that acyl sarcosines and their salts may enhance the skin absorption of other ingredients they are formulated with. industrialchemicals.gov.au

The properties of N-acyl amino acid surfactants are also influenced by the length of the fatty acid chain. chalmers.se Studies on N-acyl glutamates and phenylalaninates have shown that foamability tends to decrease while foam stability increases as the hydrocarbon chain length increases from C12 to C18. chalmers.se this compound, with its shorter C8 chain, fits within this spectrum of performance characteristics.

Comparative Properties of Surfactant Classes
PropertyN-Acyl Sarcosinates (e.g., this compound)N-Acyl GlycinatesSulfate Surfactants (e.g., SLS)
Headgroup Structure N-methylated amino acid (Sarcosine)Amino acid (Glycine)Sulfate ester
Intermolecular H-Bonding No (due to N-methyl group) chalmers.seYes chalmers.seNo
Self-Assembly Favors smaller, spherical micelles researchgate.netFavors larger aggregates, vesicles researchgate.netiitkgp.ac.inForms micelles
Mildness/Irritation High (considered very mild) iitkgp.ac.innih.govHigh (considered very mild)Lower (can be irritating) nih.gov
Biodegradability High iitkgp.ac.inHighVariable, can be lower
Foam Stability Good, stable lather glenncorp.comEnhanced by H-bonding chalmers.seHigh foaming
Toxicity Low acute toxicity europa.euglenncorp.comLow acute toxicityHigher relative toxicity glenncorp.com

Bibliometric and Trend Analysis of Global Research Output on this compound

The global market for amino acid surfactants is experiencing significant growth, with a compound annual growth rate (CAGR) projected to be between 5.70% and 9.94% in the coming years. marketresearchfuture.comgiiresearch.com The market size was valued at approximately USD 2.37 billion in 2024 and is forecast to grow substantially by 2032-2034. marketresearchfuture.comgiiresearch.com This growth is largely driven by increasing consumer demand for personal care and cleaning products that are mild, natural, sustainable, and biodegradable. giiresearch.combusinessresearchinsights.comtransparencymarketresearch.com This trend directly benefits compounds like this compound, which are derived from natural building blocks (amino acids and fatty acids). transparencymarketresearch.com

Key research and market trends include:

Shift to "Green" Surfactants: There is a major industry and research shift away from conventional petrochemical-based surfactants towards "green" alternatives. chalmers.setransparencymarketresearch.com Amino acid surfactants are at the forefront of this trend due to their favorable environmental and safety profiles. transparencymarketresearch.com

Innovation in Synthesis: While the Schotten-Baumann condensation is a common industrial synthesis method, research is actively exploring more sustainable routes. bbwpublisher.comresearchgate.net Enzymatic synthesis and chemo-enzymatic methods are gaining attention for their mild reaction conditions and reduced environmental impact, although challenges in yield and scalability remain. bbwpublisher.comresearchgate.net

Expanding Applications: The majority of demand comes from the personal care sector, including skincare, haircare, and cleansers. marketresearchfuture.comtransparencymarketresearch.com However, research is exploring expanded applications in industrial cleaning, agriculture, and even pharmaceuticals due to their unique properties. chalmers.semarketresearchfuture.com

Regional Growth: North America currently holds a majority share of the market, but the Asia-Pacific region is showing significant growth, driven by rising consumer awareness and industrial demand in countries like China and India. marketresearchfuture.comtransparencymarketresearch.com

Q & A

Q. What analytical techniques are most reliable for quantifying capryloyl sarcosine in biological matrices?

Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are widely used due to their sensitivity and specificity for detecting low-concentration metabolites like this compound. However, inter-laboratory reproducibility can vary; for example, UHPLC is required for sarcosine measurement in serum, with CVs <10% observed in validated protocols . Electrochemical detection (LC/ED) is less common but suitable for redox-active derivatives. Method selection should align with sample type (e.g., urine vs. serum) and metabolite stability.

Q. How should researchers design experiments to study this compound’s biochemical interactions?

  • Hypothesis-driven approach : Define whether the study focuses on metabolic pathways (e.g., glycine metabolism), epigenetic modulation (e.g., DNA methylation), or biomarker potential.
  • Controls : Include negative/positive controls for analytical validity (e.g., spiked sarcosine standards) and biological replicates to address individual variability .
  • Dosage and exposure time : Preclinical models (e.g., rodent kindling for epilepsy studies) require dose-response curves to establish therapeutic windows, as seen in sarcosine’s suppression of epileptogenesis at 100–200 mg/kg .

Q. What are the best practices for measuring this compound in urine or serum without contamination?

  • Sample preparation : Use acidification (e.g., HCl) to stabilize sarcosine derivatives and avoid enzymatic degradation.
  • Normalization : Correct for urinary creatinine levels to account for dilution effects, as done in prostate cancer biomarker studies .
  • Blinding : Laboratories should blind sample identities during analysis to reduce measurement bias .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in disease pathways?

Contradictions often arise from cohort selection bias, analytical variability, or biological heterogeneity. For example:

  • In prostate cancer, sarcosine levels showed inconsistent diagnostic utility due to differences in GNMT enzyme expression across populations .
  • In epilepsy models, sarcosine’s anti-epileptic effects were dose-dependent and linked to hippocampal DNA hydroxymethylation, a factor overlooked in non-reproducing studies . Methodological solution : Conduct meta-analyses with standardized protocols (e.g., harmonized LC/MS parameters) and stratify data by confounders like age, comorbidities, or genetic background .

Q. What experimental strategies can integrate this compound data with multi-omics datasets (e.g., metabolomics, epigenomics)?

  • Data integration : Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map sarcosine’s interactions with glycine transporters (GlyT1) or methylation regulators (DNMTs/TETs) .
  • Cross-validation : Combine targeted metabolomics (for this compound quantification) with untargeted approaches to identify co-regulated metabolites (e.g., creatine, betaine) .

Q. How do researchers address the challenges of this compound’s instability in longitudinal studies?

  • Storage conditions : Freeze samples at -80°C immediately post-collection to prevent degradation.
  • Batch effects : Randomize sample processing across batches and include internal standards in each run .
  • Epigenetic endpoints : For studies linking sarcosine to DNA methylation, use bisulfite sequencing or 5hmC-specific assays to capture dynamic changes .

Methodological Challenges & Solutions

Q. How to optimize statistical models for this compound’s biomarker potential in heterogeneous cohorts?

  • Multivariate analysis : Apply machine learning (e.g., ROC curves, LASSO regression) to distinguish sarcosine’s diagnostic power from confounders like PSA levels in prostate cancer .
  • Power calculations : Use pilot data to estimate required sample sizes, ensuring statistical robustness for small effect sizes common in metabolite studies .

Q. What protocols ensure reproducibility in this compound research across laboratories?

  • Inter-lab validation : Share reference materials (e.g., synthetic this compound) and adopt consensus protocols for sample preparation and instrumentation .
  • Transparency : Publish raw data and analytical code in repositories like MetaboLights to enable independent verification .

Tables for Key Findings

Study Focus Key Finding Methodological Insight Reference
Prostate Cancer BiomarkersSarcosine levels correlated with GNMT overexpression but not always diagnostic.Cohort stratification reduced selection bias .
Epilepsy ModelsSarcosine attenuated seizures via TET1-mediated DNA hydroxymethylation.Dose-dependent effects validated in blinded assays .
Metabolomic ReproducibilitySarcosine CVs <10% in UHPLC-validated labs; missing data in others .Standardized protocols improved concordance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.